Carbamic acid, (5-((ethylamino)acetyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, 1-methylethyl ester, monohydrochloride
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Overview
Description
Carbamic acid, (5-((ethylamino)acetyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, 1-methylethyl ester, monohydrochloride is a complex organic compound with a unique structure It is characterized by the presence of a carbamic acid ester group attached to a dibenzazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (5-((ethylamino)acetyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, 1-methylethyl ester, monohydrochloride typically involves multiple steps. The starting materials often include dibenzazepine derivatives, which undergo a series of reactions such as acylation, esterification, and amination. The reaction conditions may vary, but common reagents include acyl chlorides, alcohols, and amines. The reactions are usually carried out under controlled temperatures and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality. Purification steps such as crystallization, distillation, and chromatography are often employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (5-((ethylamino)acetyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, 1-methylethyl ester, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Carbamic acid, (5-((ethylamino)acetyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, 1-methylethyl ester, monohydrochloride has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as neurological disorders and cancer.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of carbamic acid, (5-((ethylamino)acetyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, 1-methylethyl ester, monohydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (10,11-dihydro-5-(((2-hydroxyethyl)amino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, 1-methylethyl ester, monohydrochloride
- Carbamic acid, (10,11-dihydro-5-(3-(4-morpholinyl)-1-oxopropyl)-5H-dibenz(b,f)azepin-3-yl)-, 1-methylethyl ester, monohydrochloride
- Carbamic acid, (10,11-dihydro-5-((methylamino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, 1-methylethyl ester
Uniqueness
The uniqueness of carbamic acid, (5-((ethylamino)acetyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, 1-methylethyl ester, monohydrochloride lies in its specific structural features and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
134068-41-0 |
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Molecular Formula |
C22H28ClN3O3 |
Molecular Weight |
417.9 g/mol |
IUPAC Name |
propan-2-yl N-[11-[2-(ethylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C22H27N3O3.ClH/c1-4-23-14-21(26)25-19-8-6-5-7-16(19)9-10-17-11-12-18(13-20(17)25)24-22(27)28-15(2)3;/h5-8,11-13,15,23H,4,9-10,14H2,1-3H3,(H,24,27);1H |
InChI Key |
LUHYISPUWXDSRI-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)NC(=O)OC(C)C.Cl |
Origin of Product |
United States |
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